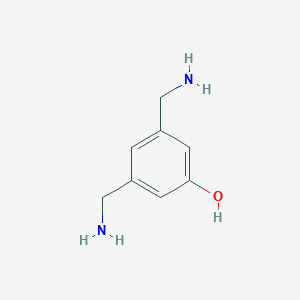

3,5-Bis(aminomethyl)phenol

Description

Significance of Aminomethylated Phenolic Structures in Advanced Chemical Synthesis

Aminomethylated phenolic structures are a significant class of compounds in chemical synthesis, largely due to the reactivity and versatility of their constituent functional groups. The presence of both a hydroxyl (-OH) group on an aromatic ring and one or more aminomethyl (-CH₂NH₂) substituents provides multiple sites for chemical modification. These structures are prevalent in a vast array of top-selling pharmaceutical and industrial products, where simple phenols often serve as the foundational building blocks for more complex, value-added chemicals. scientific.net

The synthesis of these compounds is frequently achieved through the Mannich reaction, a classic three-component organic reaction involving a phenol (B47542), formaldehyde (B43269), and a primary or secondary amine. researchgate.netethernet.edu.et This reaction is a powerful tool for forming carbon-carbon bonds and is widely used to create β-amino-carbonyl compounds, known as Mannich bases. ethernet.edu.et The reaction mechanism typically starts with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the electron-rich phenol ring. Modern variations of this reaction, including copper-catalyzed methods, have been developed to achieve high regioselectivity, particularly favoring substitution at the ortho position relative to the hydroxyl group. nih.gov

The resulting aminomethylated phenols are valuable intermediates. The amine group can be further functionalized, and the phenolic hydroxyl can direct electrophilic substitution onto the aromatic ring. nih.gov This dual reactivity makes them crucial in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers. scientific.netresearchgate.net For instance, they are precursors to biologically active heterocyclic compounds and are used to create complex ligands for catalysis. ethernet.edu.etsapub.org

Overview of the 3,5-Bis(aminomethyl)phenol Scaffold and its Structural Analogues

The this compound scaffold is characterized by a phenol ring with two aminomethyl groups positioned meta to the hydroxyl group and to each other. This specific arrangement provides a unique geometry and set of reactive sites.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| CAS Number | 1243394-03-7 |

Table 1: Chemical Properties of this compound

While detailed research on this compound itself is limited, a significant finding highlights its potential as a specialized building block. A conference proceeding reported the synthesis of its tert-butyldimethylsilyl ether derivative, identifying it as a novel connector for the construction of dendrimers. researchgate.net Dendrimers are highly branched, well-defined macromolecules with a central core and a layered architecture, and the "connector" role of this molecule suggests its use in creating these complex, three-dimensional structures. researchgate.nettandfonline.com

Structural analogues of this compound are well-studied and provide insight into its potential chemical behavior. The isomeric aminophenols (2-aminophenol, 3-aminophenol (B1664112), and 4-aminophenol) are commodity chemicals with numerous applications. nih.gov For example, 3-aminophenol is a key intermediate in the synthesis of fluorescent dyes like rhodamine B and is also used in hair dyes.

| Analogue | Application / Research Focus |

| 3-Aminophenol | Intermediate for dyes (e.g., rhodamine B), hair colorants. |

| Poly(m-aminophenol) | Studied for its electrical conductivity and gas sensing properties. scientific.netresearchgate.net |

| 4-Aminophenol (B1666318) | Key intermediate in the industrial synthesis of paracetamol. nih.gov |

| 2-Aminophenol | Used in the synthesis of dyes, pharmaceuticals, and as a developer in photography. |

Table 2: Structural Analogues and Their Applications

The polymerization of these simpler analogues, such as meta-aminophenol, has been investigated to create functional polymers. scientific.netresearchgate.net Poly(m-aminophenol) has been synthesized via chemical oxidation and studied for its potential use in applications like ethanol (B145695) sensing. scientific.net

Contextualization within Contemporary Organic, Inorganic, and Materials Chemistry Research

The structural features of this compound make it a molecule of considerable interest in several areas of modern chemical research.

Organic Chemistry: In organic synthesis, the primary role of this compound is that of a multifunctional building block or "scaffold." The presence of three reactive sites—one phenolic hydroxyl and two primary amines—allows for its incorporation into larger, more complex molecular architectures. As identified in preliminary research, its most promising application is in the field of supramolecular chemistry and dendrimer synthesis. researchgate.net Dendrimers are built in a step-by-step fashion from a central core, and the C₂-symmetric nature of the 3,5-disubstituted phenol core makes it an ideal starting point for creating highly ordered, tree-like macromolecules. researchgate.netresearchgate.net The terminal amine groups can be readily reacted with other molecules to build successive "generations" of the dendrimer.

Inorganic Chemistry: The two aminomethyl groups, combined with the phenolic oxygen, make this compound a potential multidentate ligand. A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen atoms of the amines and the oxygen of the phenol can all donate lone pairs of electrons to a metal center, making the molecule a potential pincer-type or tripodal ligand. Such ligands are of great interest in coordination chemistry for their ability to form stable metal complexes. These complexes can have applications in catalysis, where the metal center acts as the active site and the ligand framework can be tuned to control reactivity and selectivity. While specific studies on complexes with this compound are not widely reported, the chemistry of related amine-phenol ligands is well-established.

Materials Chemistry: In materials science, this compound can be viewed as a monomer for the creation of advanced polymers and functional materials. Phenol-formaldehyde resins are a historic and important class of thermosetting polymers, and the incorporation of amine functionalities can introduce new properties. Polymers derived from aminophenols, such as poly(m-aminophenol) and poly(p-aminophenol), have been synthesized and investigated for their conducting properties, suggesting potential use in electronics and sensors. scientific.netresearchgate.net The cross-linking ability of this compound, with its three reactive sites, could be exploited to create highly structured polymer networks, thermosets, or epoxy resins with enhanced thermal stability and mechanical strength.

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3,5-bis(aminomethyl)phenol |

InChI |

InChI=1S/C8H12N2O/c9-4-6-1-7(5-10)3-8(11)2-6/h1-3,11H,4-5,9-10H2 |

InChI Key |

GXMYUXALUDPFJE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1CN)O)CN |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3,5 Bis Aminomethyl Phenol and Its Derivatives

Mannich Reaction in the Synthesis of Phenolic Bis Mannich Bases

The Mannich reaction is a cornerstone in the synthesis of phenolic bis-Mannich bases, which are precursors to 3,5-Bis(aminomethyl)phenol. wikipedia.orgbyjus.com This multicomponent reaction involves the aminoalkylation of a phenol (B47542) with formaldehyde (B43269) and a primary or secondary amine. wikipedia.orgbyjus.com

Mechanistic Investigations of the Mannich Reaction in Phenol Aminomethylation

The mechanism of the Mannich reaction for phenols proceeds through a series of well-defined steps. byjus.comresearchgate.netwikipedia.org It begins with the formation of an iminium ion from the reaction of an amine with formaldehyde. byjus.comwikipedia.org The phenol, existing in equilibrium with its more reactive phenoxide form, then acts as a nucleophile, attacking the electrophilic iminium ion. researchgate.net This results in the formation of an aminomethylated phenol. byjus.comresearchgate.net In the case of producing bis-Mannich bases, the reaction occurs at two positions on the phenolic ring. researchgate.net

The key steps in the mechanism are:

Formation of the Iminium Ion: The amine reacts with formaldehyde in a condensation reaction to form a highly reactive electrophilic species known as an iminium ion. byjus.comwikipedia.org

Nucleophilic Attack by Phenol: The electron-rich aromatic ring of the phenol attacks the iminium ion, leading to the formation of a new carbon-carbon bond and the introduction of the aminomethyl group onto the ring. researchgate.net

Regioselectivity: The substitution pattern on the phenol ring is influenced by the directing effects of the hydroxyl group.

Influence of Reaction Conditions on Yield and Selectivity (e.g., Microwave Irradiation)

The yield and selectivity of the Mannich reaction can be significantly influenced by the reaction conditions. Traditional methods often require harsh conditions and may result in the formation of byproducts. rsc.org To address these limitations, modern synthetic techniques such as microwave irradiation have been explored.

Microwave-assisted synthesis has been shown to be an efficient method for conducting Mannich-type reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.netresearchgate.netmdpi.com The use of microwave energy can also enhance the regioselectivity of the reaction, favoring the formation of specific isomers. arabjchem.org For instance, studies have shown that microwave irradiation of phenols, aldehydes, and amines under solvent-free conditions can produce Mannich bases in good to excellent yields. researchgate.netresearchgate.net

| Reaction Condition | Effect on Yield and Selectivity |

| Conventional Heating | Often requires longer reaction times and may lead to a mixture of products. |

| Microwave Irradiation | Generally results in shorter reaction times, higher yields, and improved regioselectivity. nih.govresearchgate.netresearchgate.netmdpi.comarabjchem.org |

| Catalyst | The choice of catalyst can significantly impact the reaction outcome. nih.gov |

| Solvent | Solvent-free conditions, often employed in microwave-assisted synthesis, can be more environmentally friendly. researchgate.netresearchgate.net |

Alternative Synthetic Routes for Aminomethylated Phenols and Related Structures

While the Mannich reaction is a primary route, other synthetic strategies exist for the preparation of aminomethylated phenols. One notable alternative involves the reduction of nitrophenols. For example, 3-aminophenol (B1664112) can be prepared by the reduction of 3-nitrophenol. wikipedia.org This aminophenol can then potentially be further functionalized. Another approach involves the reaction of resorcinol (B1680541) with ammonia (B1221849) under pressure. google.comgoogle.com More scalable methods for related structures like 3,5-bis(hydroxymethyl)phenol have been developed starting from 5-hydroxyisophthalic acid, which involves reduction steps that avoid hazardous reagents like lithium aluminium hydride. ijsdr.org Additionally, direct aminomethylation of aromatic compounds using dichloromethane (B109758) as a methylene (B1212753) source under ultrasound irradiation has been reported as an innovative protocol. researchgate.net

Derivatization Approaches for Functional Group Modulation

The functional groups of this compound can be readily modified to produce a wide array of derivatives with tailored chemical properties. libretexts.org This derivatization is crucial for expanding the applications of the core molecule.

Synthesis of Imine Analogs and Schiff Bases

The primary amine groups of this compound are reactive towards aldehydes and ketones, leading to the formation of imines, also known as Schiff bases. organic-chemistry.orgmasterorganicchemistry.com This condensation reaction is typically carried out by refluxing the reactants in a suitable solvent, often with acid or base catalysis. nih.govrsc.orgnih.govresearchgate.net The synthesis of Schiff bases can also be achieved efficiently under microwave irradiation. nih.govresearchgate.net The formation of these C=N double bonds introduces new electronic and steric properties to the molecule. masterorganicchemistry.comnih.gov

| Reactant 1 | Reactant 2 | Product |

| This compound | Aromatic Aldehyde | Bis-Schiff Base |

| This compound | Ketone | Bis-Imine |

Introduction of Diverse Substituents for Tailored Chemical Properties

Beyond imine formation, the amino groups can be subjected to various other derivatization reactions to introduce a wide range of substituents. For instance, acylation with acyl chlorides or anhydrides can convert the amino groups into amides. greyhoundchrom.com Alkylation reactions can introduce alkyl groups onto the nitrogen atoms. These modifications can alter the solubility, electronic properties, and coordination ability of the final compound. mdpi.com Furthermore, the phenolic hydroxyl group can also be a site for derivatization, such as etherification or esterification, further expanding the chemical diversity of the derivatives. nih.govlibretexts.org The introduction of different substituents allows for the fine-tuning of the molecule's properties for specific applications. nih.govresearchgate.net

Supramolecular Chemistry and Self Assembly of 3,5 Bis Aminomethyl Phenol Architectures

Design of Supramolecular Building Blocks from Bis(aminomethyl)phenol Derivatives

The strategic placement of functional groups on the 3,5-Bis(aminomethyl)phenol core allows for its elaboration into a variety of supramolecular building blocks. The aminomethyl groups provide convenient handles for synthetic modification, enabling the attachment of a wide range of molecular fragments that can dictate the ultimate structure and function of the resulting assembly.

The 1,3,5-substitution pattern of the central phenyl ring in derivatives of this compound naturally lends itself to the creation of tripodal ligands, which are molecules with three "arms" emanating from a central core. worktribe.com These ligands are of significant interest in coordination chemistry and materials science. nih.gov The design of these tripodal ligands can be tailored to be either rigid or flexible, depending on the nature of the spacer units connecting the core to the terminal coordinating groups.

Rigid Ligands: The incorporation of rigid linkers, such as aromatic or acetylenic units, results in ligands with well-defined geometries and predictable coordination behavior. This rigidity is often crucial for creating porous crystalline materials like metal-organic frameworks (MOFs) with specific topologies. nih.gov For instance, tripodal ligands based on 1,3,5-tris(1-imidazolyl)benzene have been shown to form novel two-dimensional metal-organic frameworks. nih.gov

Flexible Ligands: Conversely, the use of flexible linkers, like aliphatic chains, introduces conformational adaptability to the ligand. This flexibility can be advantageous for encapsulating guest molecules of varying sizes and shapes or for creating dynamic materials that can respond to external stimuli. Flexible triazole ligands have been used in conjunction with 1,3,5-benzenetricarboxylic acid to construct entangled coordination polymers. rsc.org

| Ligand Design Strategy | Linker Type | Resulting Property | Potential Application |

| Rigid | Aromatic, Acetylenic | Pre-organized, defined geometry | Metal-Organic Frameworks, Porous Materials |

| Flexible | Aliphatic chains | Conformational adaptability | Molecular Encapsulation, Dynamic Materials |

A key goal of supramolecular chemistry is the development of artificial receptors that can bind to specific molecules or ions with high affinity and selectivity. documentsdelivered.comrsc.org The tripodal scaffold derived from this compound is an excellent platform for creating such receptors. By appending recognition motifs to the aminomethyl groups, it is possible to design receptors for a variety of targets, including anions, cations, and neutral molecules. documentsdelivered.comcsic.es

The design of these receptors often involves the strategic placement of hydrogen bond donors and acceptors, charged groups, and hydrophobic surfaces to create a binding pocket that is complementary to the target guest. csic.es For example, tripodal receptors based on a hexa-urea scaffold have been designed to bind choline (B1196258) phosphate (B84403) through a dual-binding mode that recognizes both the phosphate and the quaternary ammonium (B1175870) groups. csic.es Similarly, C3v-symmetric tripodal receptors have been synthesized for the selective recognition of metal ions like Hg(II), Fe(III), and Cr(III). rsc.org The binding affinity of these receptors can be fine-tuned by modifying the electronic properties and steric bulk of the substituent groups.

| Receptor Type | Target Guest | Key Recognition Motifs |

| Anion Receptors | Cl⁻, H₂PO₄⁻, OAc⁻ | Hydroxyl groups, Amide groups rsc.org |

| Zwitterion Receptors | Amino acids, Phosphocholine | Urea/Thiourea groups, Aromatic boxes csic.es |

| Metal Ion Receptors | Hg²⁺, Fe³⁺, Cr³⁺ | Tertiary amines, Amide groups rsc.org |

Non-Covalent Interactions in Supramolecular Assemblies

The formation and stability of supramolecular architectures are governed by a delicate balance of various non-covalent interactions. These interactions, though individually weak, collectively provide the driving force for self-assembly. Understanding and controlling these forces is paramount for the rational design of functional supramolecular systems.

Hydrogen bonds are highly directional and play a crucial role in determining the structure of supramolecular assemblies. mdpi.com In the context of this compound derivatives, the phenolic hydroxyl group and the nitrogen atoms of the aminomethyl groups (or their derivatives) can act as both hydrogen bond donors and acceptors. researchgate.netrsc.org

The formation of extensive hydrogen-bonding networks can lead to the creation of higher-order structures such as sheets, chains, and three-dimensional frameworks. researchgate.netrsc.org The specific hydrogen bonding patterns observed will depend on the nature of the substituents and the crystallization conditions. For instance, in the crystal structures of methylolphenols, heteromeric hydrogen bonds between the phenolic hydroxyl and the alcohol oxygen are favored over homomeric interactions. rsc.org The analysis of these networks is critical for understanding the packing of molecules in the solid state and for designing materials with desired properties. mdpi.com

In addition to hydrogen bonding, π-stacking and C-H···π interactions are vital forces in the assembly of aromatic molecules like this compound derivatives. youtube.com

π-Stacking Interactions: These interactions arise from the attractive, non-covalent forces between aromatic rings. youtube.com They can be categorized into face-to-face and edge-to-face arrangements. In derivatives of this compound, the central phenyl ring can engage in π-stacking with other aromatic moieties, leading to the formation of columnar or layered structures. scirp.orgrsc.org The strength of these interactions is influenced by the electronic nature of the aromatic rings; interactions between electron-rich and electron-deficient rings are often particularly strong. rsc.orgrsc.org

The interplay of these non-covalent forces dictates the final supramolecular structure. A subtle change in the molecular design can lead to a significant alteration in the balance of these interactions, resulting in different assembled architectures. nih.gov

| Non-Covalent Interaction | Description | Role in Assembly |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). mdpi.com | Directs the formation of specific, ordered networks (chains, sheets, frameworks). researchgate.netrsc.org |

| π-Stacking | Attractive interaction between the faces of aromatic rings. youtube.com | Promotes the formation of columnar or layered structures. scirp.orgrsc.org |

| C-H···π Interaction | Weak hydrogen bond between a C-H bond and a π-system. | Contributes to the overall stability and packing of the supramolecular architecture. |

Formation of Defined Supramolecular Architectures

The programmable nature of the non-covalent interactions involving this compound derivatives allows for the formation of a variety of well-defined supramolecular architectures. By carefully designing the molecular building blocks, it is possible to control the dimensionality and topology of the resulting assemblies.

For example, C3-symmetric molecules like benzene-1,3,5-tricarboxylic acid are known to form two-dimensional honeycomb networks on surfaces. nih.govmpg.de These networks can act as templates for the hierarchical organization of other molecules. nih.gov Similarly, benzene-1,3,5-tricarboxamides are well-known to self-assemble into one-dimensional, helical fibers in solution. nih.gov It is conceivable that appropriately functionalized derivatives of this compound could be designed to form similar ordered structures.

The formation of these architectures is often a dynamic process that can be influenced by external factors such as temperature, solvent, and the presence of guest molecules. nih.govnih.gov This responsiveness makes these systems attractive for applications in sensing, catalysis, and materials science.

Construction of Two-Dimensional Aggregates

The self-assembly of this compound can lead to the formation of well-defined two-dimensional (2D) aggregates. The primary driving force behind the formation of these sheet-like structures is a network of hydrogen bonds. The phenol's hydroxyl group can interact with the aminomethyl groups of neighboring molecules, while the aminomethyl groups can also form hydrogen bonds with each other. This cooperative hydrogen bonding leads to the formation of extended chains, which then associate side-by-side to form a 2D layer. The aromatic cores of the molecules often engage in π-π stacking interactions, further stabilizing the planar arrangement. The specific solvent environment and temperature can influence the packing and polymorphism of these 2D aggregates.

Research into analogous systems, such as other amine-phenol adducts, has demonstrated that the interplay of N-H···O and O-H···N hydrogen bonds is crucial in the formation of layered structures. acs.org While direct imaging and detailed structural data for 2D aggregates of pure this compound are not extensively documented in publicly available literature, the fundamental principles of supramolecular chemistry strongly suggest this mode of assembly.

Engineering of Three-Dimensional Networks

Building upon the principles of 2D assembly, the engineering of three-dimensional (3D) networks with this compound involves the extension of hydrogen bonding and other non-covalent interactions into the third dimension. This can be achieved through several strategies, including the use of co-formers or metal ions.

In the absence of other components, the hydrogen bonding network can extend in three dimensions, leading to crystalline solids where the 2D layers are interconnected. The aminomethyl groups, with their multiple hydrogen bond donors, can bridge between adjacent layers, creating a robust 3D framework. Studies on similar amine-phenol adducts have revealed the formation of intricate three-dimensional frameworks where hydrogen bonds generate complex interwoven sheets and ladders. acs.org

The introduction of metal ions can lead to the formation of coordination polymers or metal-organic frameworks (MOFs). The aminomethyl groups and the phenolic oxygen can act as ligands, coordinating to metal centers and directing the assembly of a 3D network with predictable topology and porosity. The choice of metal ion and reaction conditions can be used to tune the dimensionality and properties of the resulting framework.

Principles of Host-Guest Chemistry in Phenolic Amine Systems

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule, held together by non-covalent interactions. nih.gov Phenolic amine systems, including derivatives of this compound, can act as either hosts or guests in such complexes.

When incorporated into a larger macrocyclic structure, the phenolic cavity and the functional groups of the aminomethyl side chains can create a binding pocket for various guest molecules. The recognition and binding of guests are governed by a combination of factors, including size and shape complementarity, hydrogen bonding, electrostatic interactions, and hydrophobic effects. For instance, the phenolic hydroxyl group can act as a hydrogen bond donor to a guest, while the aromatic ring can engage in π-π stacking with aromatic guests.

Applications in Advanced Materials Science

Integration into Polymer Systems

The presence of reactive primary amine groups and a hydroxyl group on a rigid aromatic core makes 3,5-Bis(aminomethyl)phenol an attractive candidate for integration into various polymer systems. These functional groups can readily participate in a range of polymerization and cross-linking reactions, allowing for the creation of materials with enhanced thermal and mechanical properties.

Role as Curing Agents for Epoxy Resins

In the realm of thermosetting polymers, this compound and its derivatives are recognized for their potential as effective curing agents for epoxy resins. The primary amine functionalities can react with the epoxide groups of the resin through a nucleophilic addition reaction, leading to the formation of a highly cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, infusible solid with excellent mechanical strength, chemical resistance, and thermal stability.

The general mechanism for the curing of an epoxy resin with a primary amine involves a two-step process. First, the primary amine attacks an epoxy ring, opening it to form a secondary amine and a hydroxyl group. This newly formed secondary amine can then react with another epoxy group, further extending the polymer network. The phenolic hydroxyl group present in this compound can also contribute to the curing process, potentially accelerating the reaction and influencing the final properties of the cured material. While specific performance data for this compound as a primary curing agent is not extensively documented in publicly available literature, its structural analog, tris(dimethylaminomethyl)phenol (DMP-30), is a well-known accelerator for amine-cured epoxy systems. ottokemi.com The presence of the phenolic hydroxyl group and the amine functionalities suggests that this compound would likely contribute to both the cross-linking density and the rate of cure.

Table 1: Potential Contributions of this compound in Epoxy Resin Curing

| Feature of this compound | Potential Effect on Epoxy Resin Curing |

| Two primary aminomethyl groups | Acts as a cross-linking agent, forming a robust 3D network. |

| Phenolic hydroxyl group | Can accelerate the curing reaction and enhance adhesion. |

| Aromatic ring | Imparts rigidity, thermal stability, and chemical resistance to the cured polymer. |

Precursors for Polymeric Materials via Ring-Opening Polymerization

Ring-opening polymerization (ROP) is a powerful technique for the synthesis of a wide range of polymers with controlled architectures and functionalities. While direct studies detailing the use of this compound as an initiator for ROP are limited, its functional groups offer theoretical potential for this application. The primary amine or hydroxyl groups could potentially initiate the polymerization of cyclic monomers such as lactones, lactides, and epoxides. sigmaaldrich.com

Design of Self-Healing Materials

The development of materials that can autonomously repair damage is a rapidly growing area of research, with significant potential to extend the lifespan and reliability of various products. The design of such self-healing materials often relies on the incorporation of dynamic or reversible bonds into a polymer network.

Utilization of Dynamic Covalent or Coordination Bonds in Polymer Networks

Dynamic covalent bonds are chemical bonds that can break and reform under specific stimuli, such as heat or light, allowing a damaged material to mend itself. chemicalbook.com Polymer networks containing these bonds, often referred to as covalent adaptable networks (CANs), can exhibit properties of both traditional thermosets and thermoplastics.

The amine and hydroxyl functionalities of this compound make it a suitable building block for creating such dynamic networks. For example, these groups can be reacted with other monomers to form polymers containing dynamic bonds like boronic esters or disulfide linkages. When a crack occurs in the material, the application of a stimulus can trigger the reversible breaking and reforming of these bonds across the fracture interface, leading to the restoration of the material's integrity. The rigid phenolic core of the this compound unit would provide structural stability to the self-healing network.

Contributions of Imine Analogs to Reversible Material Systems

A particularly promising type of dynamic covalent chemistry for self-healing materials involves the formation of imine bonds (also known as Schiff bases). The reaction between an amine and an aldehyde or ketone to form an imine is reversible, especially in the presence of water or an acid catalyst.

The primary amine groups of this compound can be reacted with dialdehydes or diketones to form a cross-linked polymer network held together by reversible imine linkages. If this polymer is damaged, the imine bonds at the fracture surface can undergo exchange reactions, allowing the polymer chains to reconnect and the material to heal. The synthesis of polyurethanes based on a Schiff base derived from 4-aminophenol (B1666318) and 4-hydroxybenzaldehyde (B117250) has been reported, demonstrating the feasibility of incorporating imine functionalities into polymer backbones. While specific studies on the imine analogs of this compound for reversible materials are not yet prevalent, the fundamental chemistry provides a clear pathway for its use in this innovative application.

Development of Specialized Sensing Materials

The phenolic group and the potential for creating conjugated systems make this compound a molecule of interest for the development of specialized chemical sensors. Phenolic compounds have been widely utilized in the fabrication of both fluorescent and electrochemical sensors for the detection of various analytes.

Fluorescent chemosensors operate by changing their fluorescence properties upon binding with a specific ion or molecule. The phenolic hydroxyl group of this compound could act as a binding site for metal ions, and its electronic properties could be modulated to produce a fluorescent response. For example, a bisphenol-based fluorescent chemosensor has been developed for the selective detection of zinc and pyrophosphate ions. Similarly, a phenol-based BODIPY chemosensor has been shown to selectively detect Fe3+ ions with both colorimetric and fluorometric responses.

In the field of electrochemical sensors, phenolic compounds can be electropolymerized onto an electrode surface to create a thin film that is sensitive to specific analytes. This modified electrode can then be used to detect substances like other phenols or biomolecules through changes in its electrical response. For instance, electrochemical sensors based on magnetic oxide/amino-functionalized graphene have been used for the sensitive detection of phenol (B47542) in water. While direct applications of this compound in sensing are still an area for exploration, the established use of similar phenolic structures in sensor technology highlights its potential in this field.

Application in Supramolecular Membrane Sensors

The search of scientific databases and literature did not yield any studies detailing the use of this compound in the fabrication or function of supramolecular membrane sensors. Research in this area tends to focus on other phenolic compounds.

Design of Metal-Ion Responsive Materials

While the aminomethyl groups on this compound suggest a potential for metal ion coordination, no specific research articles were found that utilize this compound for the design of metal-ion responsive materials. The field of metal-responsive materials often employs a variety of other phenolic ligands.

Metal-phenolic networks (MPNs) represent a significant class of metal-ion responsive materials. nih.gov These networks are formed through the coordination of metal ions with phenolic compounds. nih.govnih.gov The interactions between the metal ions and the hydroxyl groups on the phenol rings are fundamental to the structure and function of these materials. nih.gov

Commonly used phenolic building blocks in the creation of these responsive materials include molecules like tannic acid, gallic acid, pyrogallol, and pyrocatechol. nih.govunimelb.edu.au These molecules offer multiple hydroxyl groups that can chelate metal ions, leading to the formation of crosslinked networks. nih.gov The responsiveness of these materials to stimuli, such as changes in pH, is a key feature, often triggering the assembly or disassembly of the network. unimelb.edu.aubohrium.com

The properties of metal-phenolic materials can be tuned by selecting different metal ions and phenolic ligands. acs.org This versatility has led to their exploration in various applications, although the specific use of this compound in this context remains undocumented in the reviewed literature. nih.govacs.org

Theoretical and Computational Investigations

Quantum Chemical Approaches for Molecular Properties

Quantum chemical methods are instrumental in elucidating the fundamental electronic characteristics and predicting the reactivity of molecules. For 3,5-Bis(aminomethyl)phenol, these approaches can map its electron density distribution, identify orbitals involved in chemical bonding, and calculate energies associated with different molecular states.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for medium-sized organic molecules like this compound. DFT calculations can determine various parameters that describe a molecule's stability and reactivity. scispace.com

Key electronic properties and reactivity descriptors that can be calculated using DFT include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy gap between HOMO and LUMO (Egap) is an indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. nih.gov

Global Reactivity Descriptors: Based on HOMO and LUMO energies, several descriptors can be calculated to quantify reactivity. These include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). nih.gov These parameters provide a quantitative basis for comparing the reactivity of this compound with other related compounds. scispace.com

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the phenolic oxygen and the nitrogen atoms of the amino groups, indicating their nucleophilic character, while the phenolic hydrogen would be a region of positive potential.

Table 1: Illustrative Global Reactivity Descriptors Calculated by DFT Note: The following values are representative examples based on DFT calculations for similar phenol (B47542) derivatives and are intended for illustrative purposes.

| Descriptor | Formula | Definition |

| Ionization Potential (IP) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (EA) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance to change in electron distribution. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the energy lowering of a molecule when it accepts electrons. |

Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecular properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data. They can provide highly accurate results for ground and excited state geometries and energies. researchgate.net For this compound, ab initio calculations could be used to precisely determine its optimal three-dimensional structure, including bond lengths, bond angles, and dihedral angles, and to calculate the energy barriers for conformational changes, such as the rotation of the aminomethyl groups.

Semi-Empirical Methods: These methods are faster than DFT and ab initio methods because they use parameters derived from experimental data to simplify calculations. While less accurate, they are useful for exploring the potential energy surfaces of large molecules or for preliminary conformational analysis before applying more rigorous methods.

Studies on related molecules like ortho-aminomethylphenol have utilized both ab initio and DFT methods to analyze different conformations and their relative stabilities. researchgate.net Such studies reveal that the most stable conformers are often stabilized by internal interactions like hydrogen bonds. researchgate.net

Analysis of Intramolecular Interactions

The spatial arrangement of the functional groups in this compound governs the potential for non-covalent interactions within the molecule. These interactions, though weak, can significantly influence the molecule's preferred conformation and properties.

A hydrogen bond is an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In ortho-substituted aminomethylphenols, a strong intramolecular hydrogen bond can form between the phenolic hydroxyl group and the adjacent aminomethyl group, creating a stable six-membered ring structure. researchgate.net

However, in this compound, the aminomethyl groups are in a meta position relative to the hydroxyl group. This geometry makes the formation of a direct, strong intramolecular hydrogen bond between the phenolic -OH and either -CH₂NH₂ group sterically unfavorable. The distance between the donor (OH) and acceptor (N) atoms is too great to support a conventional hydrogen bond. Weaker interactions, possibly involving multiple bonds or water-mediated bridges in solution, could exist, but the dominant interactions would likely be intermolecular hydrogen bonds with neighboring molecules in the condensed phase.

Computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. mdpi.comnih.gov QTAIM identifies bond critical points (BCPs) between atoms, and the electron density at these points can be correlated with the bond's strength. mdpi.com NBO analysis can reveal orbital interactions that correspond to hydrogen bonding.

Table 2: Comparison of Typical Hydrogen Bond Parameters Note: This table presents hypothetical data to illustrate the expected differences between the strong intramolecular H-bond in an ortho-isomer and the much weaker (or non-existent) interaction in the meta-isomer, this compound.

| Parameter (Calculated) | o-Aminomethylphenol (Intramolecular O-H···N) | This compound (Intramolecular O-H···N) |

| H···N Distance (Å) | ~1.8 - 2.0 | > 3.5 (Geometrically constrained) |

| O-H···N Angle (°) | ~140 - 150 | Highly non-linear |

| Bond Energy (kcal/mol) | ~5 - 15 researchgate.net | Negligible |

| Electron Density at BCP (a.u.) | > 0.020 | Not expected to be present |

Proton transfer is a fundamental chemical reaction that can occur within a molecule (intramolecular) or between molecules. Computational studies can map the potential energy surface (PES) for the movement of a proton from a donor to an acceptor site. researchgate.netum.es The PES reveals the energy of the system as a function of the proton's position, allowing for the identification of transition states and the calculation of the energy barrier for the transfer. researchgate.net

For an efficient intramolecular proton transfer to occur, a pre-existing hydrogen bond is typically required to guide the proton. nih.gov Given the lack of a strong intramolecular hydrogen bond in this compound, a direct ground-state intramolecular proton transfer from the phenolic oxygen to an amino nitrogen is highly unlikely. The energy barrier for such a process would be substantial.

However, photoexcitation can dramatically alter a molecule's electronic structure, often increasing the acidity of a proton donor (like a phenol) and the basicity of an acceptor (like an amine). This can lead to Excited-State Intramolecular Proton Transfer (ESIPT). nih.gov While the geometry of this compound is not ideal, computational modeling of the excited-state PES could explore whether conformational changes upon excitation might enable such a transfer, though it would likely be orders of magnitude slower than in systems designed for efficient ESIPT. nih.gov

Computational Modeling of Reaction Mechanisms and Pathways

Computational chemistry is a vital tool for exploring the mechanisms of chemical reactions. By modeling the potential energy surface that connects reactants to products, researchers can identify intermediates, locate transition state structures, and calculate activation energies. arxiv.org This information provides a detailed, step-by-step understanding of how a reaction proceeds. researchgate.net

For this compound, computational modeling could be applied to investigate various potential reactions, such as:

Polymerization Reactions: This compound is a precursor to polymers and resins, often through reactions with aldehydes like formaldehyde (B43269). Computational models could elucidate the stepwise mechanism of condensation, calculating the activation barriers for the initial addition of formaldehyde to the aromatic ring and the subsequent condensation steps leading to polymer chain growth.

Reactions at the Amino Groups: The nucleophilic amino groups can undergo reactions like acylation or alkylation. Modeling these reactions could help predict reactivity and selectivity, for instance, by comparing the reaction barriers at the amino group versus the phenolic hydroxyl group.

Reactions at the Phenolic Group: The hydroxyl group can be etherified or esterified. Computational studies could predict the feasibility of these reactions and provide insight into the reaction pathways. researchgate.net

By combining different computational strategies, such as DFT for energetics and algorithms for exploring reaction pathways, a comprehensive picture of the chemical reactivity and transformation networks of this compound can be developed. arxiv.org

Prediction of Reactive Sites and Functional Group Activity

The reactivity of this compound is governed by its three primary functional groups: a phenolic hydroxyl (-OH) group and two aminomethyl (-CH₂NH₂) groups attached to a benzene (B151609) ring. Computational methods, such as those based on Density Functional Theory (DFT), can predict the most likely sites for chemical reactions by calculating the distribution of electron density and molecular orbitals.

The key reactive sites on this compound are:

Phenolic Oxygen: The oxygen atom of the hydroxyl group possesses lone pairs of electrons, making it a primary site for protonation and a hydrogen bond donor.

Amino Nitrogens: The nitrogen atoms of the two aminomethyl groups also have lone pairs, rendering them nucleophilic and basic. These sites are susceptible to reactions with electrophiles and can participate in hydrogen bonding as both donors and acceptors.

Aromatic Ring: The benzene ring itself can undergo electrophilic substitution, although the existing substitution pattern directs reactivity. The hydroxyl group is a strong activating group, while the aminomethyl groups also influence the ring's electron density.

Computational analyses, such as mapping the electrostatic potential, can visualize these electron-rich and electron-poor regions, confirming the high reactivity of the heteroatoms (oxygen and nitrogen).

Table 1: Predicted Reactive Sites and Functional Group Activity of this compound

| Functional Group | Atom | Predicted Activity | Potential Reactions |

|---|---|---|---|

| Phenolic Hydroxyl | Oxygen | Nucleophilic, Hydrogen Bond Donor | Etherification, Esterification, Deprotonation |

| Aminomethyl | Nitrogen | Nucleophilic, Basic, Hydrogen Bond Donor/Acceptor | Alkylation, Acylation, Amide formation, Imine formation |

Simulation of Reaction Intermediates and Calculation of Activation Energies

Computational simulations are instrumental in mapping out reaction mechanisms by identifying and characterizing transient species like reaction intermediates and transition states. For reactions involving this compound, such as polymerization or derivatization, these simulations can provide a step-by-step view of the chemical transformation.

For instance, in reactions involving the aminomethyl groups, such as reductive amination, imine intermediates are expected to form. researchgate.net The reaction would likely proceed through the formation of a di-imine species before reduction to the final product. researchgate.net Computational models can calculate the relative energies of these intermediates, helping to determine the most probable reaction pathway.

The activation energy (Ea), which is the minimum energy required to initiate a chemical reaction, can also be calculated. This is often achieved by locating the transition state structure on the potential energy surface. By plotting the natural logarithm of the reaction rate constant (k) against the inverse of temperature (1/T), the activation energy can be determined from the slope of the resulting line. scribd.com This theoretical calculation is crucial for understanding reaction kinetics and optimizing experimental conditions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into the conformational flexibility and non-covalent interactions of this compound. mdpi.commdpi.com These simulations model the movements of atoms and molecules based on a force field that describes their interactions. mdpi.com

Conformational Analysis: this compound is not a rigid molecule. The primary sources of flexibility are the rotation around the single bonds:

The C-C bonds connecting the aminomethyl groups to the benzene ring.

The C-N bonds within the aminomethyl groups.

The C-O bond of the phenolic hydroxyl group.

MD simulations can explore the potential energy surface associated with these rotations to identify low-energy, stable conformations. nih.govresearchgate.net This analysis helps to understand the molecule's preferred shapes in different environments, which is critical for applications like drug design or materials science where molecular geometry dictates function. nih.gov

Intermolecular Interactions: The presence of strong hydrogen bond donors (-OH and -NH₂) and acceptors (the nitrogen and oxygen atoms) in this compound suggests that hydrogen bonding is the dominant intermolecular force governing its solid-state structure and solution behavior. nih.gov MD simulations can quantify these interactions, showing how molecules of this compound would arrange themselves with respect to each other or with solvent molecules. mdpi.com In addition to hydrogen bonds, weaker interactions such as C-H⋯π interactions may also play a role in the crystal packing and molecular assembly. nih.gov Hirshfeld surface analysis, a computational tool, can be used to visualize and quantify these various intermolecular contacts. nih.gov

Table 2: Application of Molecular Dynamics Simulations to this compound

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Analysis | Identification of stable conformers and rotational energy barriers. | Understanding molecular shape, flexibility, and how it fits into larger structures (e.g., polymer chains, receptor sites). |

| Intermolecular Interactions | Characterization of hydrogen bonding networks and other non-covalent forces. | Predicting crystal structure, solubility, and self-assembly properties. |

| Thermodynamic Properties | Calculation of properties like density and cohesive energy density. mdpi.com | Correlating molecular structure with macroscopic material properties. |

Advanced Characterization Methodologies in Research on 3,5 Bis Aminomethyl Phenol

Structural Elucidation Techniques for Novel Compounds and Complexes

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's properties.

X-ray single crystal crystallography stands as the definitive method for determining the solid-state structure of a crystalline compound. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The process involves growing a suitable single crystal, exposing it to an X-ray beam, and analyzing the resulting diffraction pattern to construct a three-dimensional electron density map of the molecule.

While a specific crystal structure for 3,5-Bis(aminomethyl)phenol is not prominently featured in available literature, the analysis of related compounds demonstrates the power of this technique. For instance, studies on other substituted phenols and benzodiazepines reveal detailed structural parameters. ijirset.commdpi.com The data obtained from such an analysis allows for the confirmation of the molecular geometry and reveals how the molecules pack in the crystal lattice, which is governed by intermolecular forces. For this compound, one would expect strong hydrogen bonding involving the phenolic -OH group and the amino -NH2 groups, significantly influencing its solid-state architecture.

Below is an example of crystallographic data that would be obtained for a crystalline organic compound.

| Parameter | Example Value (for a related compound) | Description |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P21/c | The symmetry elements of the unit cell. |

| a (Å) | 13.223 | Length of the 'a' axis of the unit cell. |

| b (Å) | 16.987 | Length of the 'b' axis of the unit cell. |

| c (Å) | 11.196 | Length of the 'c' axis of the unit cell. |

| β (°) ** | 106.37 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) ** | 2413.4 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| This table presents example data for a novel coumarin (B35378) derivative to illustrate the type of information obtained from X-ray crystallography. ijirset.com |

Spectroscopic Probes for Molecular Structure and Dynamics

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing invaluable information about molecular structure, bonding, and dynamics.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations (stretching, bending, etc.). It is a powerful tool for identifying the functional groups present in a molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct functional groups. The presence of a broad band in the 3200-3550 cm⁻¹ region would be indicative of the O-H stretching vibration of the phenolic group, with its breadth resulting from hydrogen bonding. docbrown.infowpmucdn.com The N-H stretching vibrations of the primary amine groups are expected to appear in the 3300-3500 cm⁻¹ range, typically as two distinct peaks for a primary amine. wpmucdn.com Other key absorptions would include C-H stretches from the aromatic ring (above 3000 cm⁻¹) and the methylene (B1212753) (-CH2-) groups (below 3000 cm⁻¹). vscht.czlibretexts.org The "fingerprint region" (below 1500 cm⁻¹) would contain a complex pattern of absorptions unique to the molecule, including C-O and C-N stretching and various bending vibrations. docbrown.info

Expected IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3550 - 3200 | O-H Stretch | Phenol (B47542) (-OH) | Strong, Broad |

| 3500 - 3300 | N-H Stretch | Amine (-NH₂) | Medium (two bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Methylene (-CH₂) | Medium |

| 1600 - 1440 | C=C Stretch | Aromatic Ring | Strong to Medium |

| 1410 - 1310 | C-O Stretch | Phenol | Strong |

This table is a projection based on characteristic frequencies for phenols and amines. docbrown.infowpmucdn.com

UV-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, typically the excitation of electrons from π to π* orbitals in conjugated systems. Phenolic compounds are well-known to absorb UV light. Phenol itself shows a maximum absorbance (λmax) around 275 nm. docbrown.info For this compound, the presence of the aromatic ring constitutes the primary chromophore. The aminomethyl and hydroxyl substituents on the ring will act as auxochromes, which can shift the λmax to longer wavelengths (a bathochromic shift) and increase the absorption intensity. The UV-Vis spectrum of the closely related 3-aminophenol (B1664112) shows absorption maxima that can provide an estimate for this compound. researchgate.netnist.gov In certain environments, such as during the formation of a charge-transfer complex, new absorption bands can appear at much longer wavelengths, often in the visible region. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like this compound.

In ESI-MS, this compound (Molecular Weight: 152.19 g/mol ) would be expected to be readily detected in positive ion mode, primarily as the protonated molecule [M+H]⁺ at an m/z of approximately 153.19. Analysis of fragmentation patterns (MS/MS) can yield structural information. Phenols often exhibit characteristic fragmentation, including the loss of CO (28 Da) and a formyl radical (HCO·, 29 Da). libretexts.org Alcohols can also undergo alpha-cleavage, which in this case would involve the breaking of the bond between the aromatic ring and the aminomethyl carbon. libretexts.org

Electrochemical Characterization for Redox Properties and Adsorption Studies

Electrochemical techniques, such as cyclic voltammetry, are used to study the redox properties of a molecule and its behavior at an electrode-solution interface. The phenolic group is electrochemically active and can be oxidized to a phenoxy radical. This process is often irreversible and its potential is dependent on the pH of the solution and the nature of other substituents on the aromatic ring.

Electrochemical biosensors have been developed for the detection of various phenol derivatives, leveraging the oxidation of the phenolic hydroxyl group. nih.gov Furthermore, aminophenol isomers can be electrochemically polymerized to form films on electrode surfaces, indicating that this compound might also exhibit interesting interfacial behavior. Adsorption studies on various materials, such as activated carbon, have been conducted for related compounds like 3-aminophenol, showing that these molecules can be effectively removed from aqueous solutions. researchgate.net The study of this compound using electrochemical methods could therefore reveal its redox potential, reaction kinetics, and adsorption characteristics on different electrode materials.

Thermal Analysis Techniques for Material Stability (e.g., Thermogravimetric Analysis of Polymer Derivatives)

Thermogravimetric analysis (TGA) is a cornerstone technique for evaluating the thermal stability of polymeric materials derived from this compound. This method provides critical data on the decomposition temperatures and char yield of polymers, which are essential parameters for assessing their performance in high-temperature applications. By precisely measuring the change in mass of a sample as a function of temperature in a controlled atmosphere, TGA offers valuable insights into the degradation mechanisms of these materials.

Polymers derived from this compound, whether as a curing agent for epoxy resins or as a monomer in the synthesis of polyamides, are often designed for applications requiring high thermal resistance. TGA is instrumental in quantifying this resistance by determining key temperature points, such as the onset of decomposition (T_onset_), the temperature at which a certain percentage of weight loss occurs (e.g., T₅% and T₁₀%), and the temperature of maximum decomposition rate (T_max_). The residual mass at the end of the analysis, known as char yield, is another crucial parameter, as a higher char yield often correlates with better flame retardancy. nih.gov

In the context of epoxy resins, this compound can act as a curing agent, creating a cross-linked network. The thermal stability of the resulting thermoset is directly influenced by the structure of the diamine and the resulting network density. TGA curves for such systems typically show a multi-stage degradation process. For instance, a study on epoxy resins cured with an amine-terminated aromatic amide oligomer, a structure related to polymers derived from this compound, demonstrated that the thermal stability and glass transition temperature increased with higher curing temperatures and longer durations. researchgate.net The initial weight loss is often attributed to the volatilization of low molecular weight compounds, followed by the main degradation of the polymer backbone at higher temperatures.

Similarly, when this compound is used as a monomer in the synthesis of aromatic polyamides, the resulting polymers are expected to exhibit high thermal stability due to the presence of aromatic rings in the backbone. Research on various aromatic polyamides has shown that they typically exhibit excellent thermal stability, with 10% weight loss temperatures often exceeding 450°C. researchgate.netsciensage.info The incorporation of rigid aromatic structures contributes to a higher char yield, which is a desirable characteristic for materials used in aerospace and electronics.

The data obtained from TGA is often presented in the form of a thermogram, which plots the percentage of weight loss against temperature. The derivative of this curve (DTG) is also commonly analyzed as it shows the rate of weight loss, with peaks corresponding to the temperatures of maximum decomposition for each degradation step.

| Polymer System | T₅% (°C) | T₁₀% (°C) | T_max (°C) | Char Yield at 800°C (%) | Reference |

| DGEBA-P0 (Epoxy resin) in Air | 340.1 | - | - | - | researchgate.net |

| D/E-P2.0 (Modified Epoxy resin) in Air | 360.1 | - | - | - | researchgate.net |

| PA-8c (Aromatic Polyamide) | - | 480 | - | ~35-45 | sciensage.info |

| Aromatic Polyamide (general) | - | ~450-480 | - | - | researchgate.net |

| Fluorinated Aromatic Polyamide | 434-458 (Air) | - | - | - | mdpi.com |

| Fluorinated Aromatic Polyamide | 437-465 (N₂) | - | - | - | mdpi.com |

| Aromatic Polyamides with Xanthene Groups | - | 490-535 (N₂) | - | - | nih.gov |

Table 1: Representative Thermogravimetric Analysis Data for Structurally Related Polymer Systems. This table presents typical thermal stability data obtained through TGA for various epoxy and polyamide systems analogous to those that could be synthesized using this compound. The data includes the temperature at 5% and 10% weight loss, the temperature of maximum degradation, and the char yield.

The analysis of these thermal properties is crucial for the development and quality control of high-performance polymers based on this compound, ensuring they meet the stringent requirements for their intended applications.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization and Functionalization

The future of 3,5-Bis(aminomethyl)phenol chemistry lies in the development of sophisticated and efficient synthetic methodologies to derivatize and functionalize its core structure. While the parent compound provides a foundational building block, its true value will be realized through the selective modification of its phenolic hydroxyl and aminomethyl groups.

Research is anticipated to move beyond traditional synthetic routes, which often involve harsh conditions and limited scalability, towards more elegant and sustainable approaches. A key area of exploration will be the development of orthogonal protection-deprotection strategies. These methods will allow for the selective modification of either the phenol (B47542) or the amine groups, enabling the synthesis of a diverse library of derivatives with precisely controlled architectures. For instance, the phenolic hydroxyl group could be transformed into ethers or esters with specific functionalities, while the aminomethyl groups could be converted into amides, sulfonamides, or more complex nitrogen-containing heterocycles.

Drawing parallels from the synthesis of related compounds like 3,5-bis(hydroxymethyl)phenol, which can be prepared via scalable methods from 5-hydroxy isophthalic acid, future research will likely focus on developing similarly robust and scalable processes for this compound. ijsdr.org This could involve the refinement of existing methods or the invention of entirely new synthetic pathways that are more atom-economical and environmentally benign.

Furthermore, the direct C-H functionalization of the aromatic ring presents another exciting frontier. researchgate.net Advanced catalytic systems could enable the introduction of additional substituents onto the phenol ring, further expanding the molecular diversity of accessible derivatives. The exploration of flow chemistry and automated synthesis platforms will also be crucial in accelerating the discovery and optimization of these novel synthetic transformations.

Development of Advanced Applications in Smart Materials and Responsive Systems

The unique chemical structure of this compound makes it an ideal candidate for the development of smart materials and responsive systems. These are materials designed to exhibit a significant change in their properties in response to external stimuli such as pH, temperature, light, or the presence of specific chemical species.

The two primary amine groups and the acidic phenol group can act as responsive sites. For example, the protonation and deprotonation of the amine and phenol groups at different pH values can lead to changes in solubility, conformation, and intermolecular interactions. This pH-responsiveness could be harnessed to create "intelligent" drug delivery systems that release their therapeutic payload specifically in the acidic microenvironment of a tumor.

Moreover, this compound can serve as a versatile cross-linking agent or monomer in the synthesis of advanced polymers. Its incorporation into polymer networks could imbue them with stimuli-responsive properties. For instance, polymers containing this moiety could exhibit shape-memory effects, where the material can be deformed and then recover its original shape upon exposure to a specific trigger. Such materials have potential applications in biomedical devices, soft robotics, and self-healing coatings.

The development of hydrogels based on this compound is another promising avenue. These water-swollen polymer networks could be designed to respond to multiple stimuli, making them suitable for applications in tissue engineering, biosensing, and controlled-release formulations.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and materials discovery, and this compound is a prime candidate for the application of these powerful computational tools. The vast chemical space that can be explored by derivatizing this molecule makes traditional experimental screening methods inefficient and time-consuming.

Explainable AI models can provide insights into the structure-property relationships of these compounds, helping chemists to understand which molecular features are crucial for a particular function. This knowledge can then be used to guide the design of next-generation molecules with enhanced performance.

Synergistic Approaches Combining Advanced Experimental and Computational Methods

The most rapid and impactful advances in the study of this compound will undoubtedly come from the synergistic combination of advanced experimental techniques and computational modeling. This integrated approach allows for a deeper understanding of the behavior of this molecule and its derivatives at a molecular level.

Computational chemistry, including quantum mechanical calculations and molecular dynamics simulations, can provide detailed insights into the electronic structure, reactivity, and conformational dynamics of this compound and its derivatives. elixirpublishers.com These theoretical studies can be used to rationalize experimental observations and to predict the outcomes of reactions, guiding the design of more efficient synthetic routes.

For instance, computational modeling can be used to screen potential catalysts for derivatization reactions or to simulate the self-assembly of this compound-based molecules into larger supramolecular structures. The theoretical predictions can then be validated through targeted experiments, creating a powerful feedback loop between theory and practice. This integrated approach will be instrumental in elucidating the fundamental principles that govern the chemistry of this compound and in translating this knowledge into the development of innovative technologies.

Q & A

Q. What synthetic methodologies are recommended for laboratory-scale preparation of 3,5-Bis(aminomethyl)phenol?

Reductive amination of 3,5-diformylphenol using ammonia or ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride) is a viable route. Alternatively, catalytic hydrogenation of 3,5-bis(cyanomethyl)phenol using palladium on carbon under hydrogen pressure may yield the target compound. Purification can involve recrystallization from ethanol/water mixtures or reverse-phase chromatography to address polarity challenges .

Q. How can structural confirmation of this compound be achieved post-synthesis?

Combine spectroscopic techniques:

- NMR : Analyze and spectra to confirm aromatic protons and aminomethyl group signals.

- FT-IR : Identify N-H stretching (~3300 cm) and phenolic O-H (~3500 cm) vibrations.

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]). Cross-reference data with computational predictions (e.g., DFT-optimized structures) for validation .

Q. What safety protocols are critical when handling this compound?

Follow guidelines for similar phenolic amines:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Store in airtight containers under inert gas to prevent oxidation.

- Emergency measures: Flush exposed areas with water and seek medical attention .

Advanced Research Questions

Q. How do aminomethyl substituents influence the coordination behavior of phenolic compounds in catalytic systems?

The aminomethyl groups act as electron-donating ligands, enhancing metal-binding affinity. For example, in copper-catalyzed reactions (e.g., oxidases), these groups may stabilize Cu(II) centers via chelation, similar to type 2 (T2) copper sites in multicopper oxidases. Competitive binding studies with EDTA or other chelators can probe metal selectivity .

Q. What computational approaches optimize the study of this compound’s electronic properties?

Hybrid density functional theory (DFT) methods, such as B3LYP with exact exchange corrections, are recommended for accurate thermochemical predictions. Basis sets like 6-311++G(d,p) improve electron density modeling. Solvent effects (e.g., polarizable continuum models) should be included to simulate aqueous or organic environments .

Q. What strategies address solubility and purification challenges for highly polar derivatives of this compound?

- Derivatization : Convert free amine groups to tert-butoxycarbonyl (Boc) or acetyl derivatives to reduce polarity.

- Chromatography : Use hydrophilic interaction liquid chromatography (HILIC) or ion-pair reverse-phase HPLC.

- Crystallization : Optimize solvent mixtures (e.g., DMF/water) to enhance crystal lattice formation for X-ray analysis .

Q. How can this compound derivatives be evaluated for enzyme inhibition activity?

Design assays targeting enzymes with metal-active sites (e.g., ureases, phosphatases). For example:

- Purify urease from Sporosarcina pasteurii and measure inhibition kinetics (IC, K) via spectrophotometric ammonia detection.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics to nickel or zinc centers .

Data Accessibility and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.